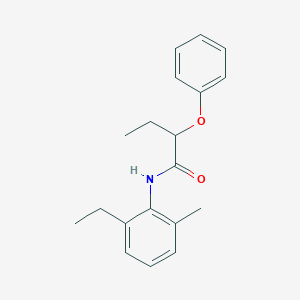
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is a pyrimidine derivative with a pyrazole ring and a piperidine ring. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.
Mecanismo De Acción
The exact mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Biochemical and Physiological Effects
Studies have shown that 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine exhibits significant anti-inflammatory and analgesic effects in animal models. It has also been found to exhibit antitumor properties, making it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine in lab experiments is its ability to selectively inhibit COX-2 activity, without affecting the activity of COX-1, which plays a role in maintaining the integrity of the gastrointestinal tract. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine could focus on identifying new analogs with improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of this compound in the treatment of cancer and other diseases associated with inflammation and pain. Finally, research could also focus on elucidating the exact mechanism of action of this compound, which could lead to the development of more targeted and effective therapies.
Métodos De Síntesis
The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine involves the reaction of 3-methyl-5-phenylpyrazole-1-carboxylic acid and 4-methylpiperidine-1-carboxylic acid with phosphoryl chloride, followed by the reaction with 2-amino-4,6-dimethylpyrimidine. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
Nombre del producto |
4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
|---|---|
Fórmula molecular |
C20H23N5 |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-(3-methyl-5-phenylpyrazol-1-yl)-6-(4-methylpiperidin-1-yl)pyrimidine |
InChI |
InChI=1S/C20H23N5/c1-15-8-10-24(11-9-15)19-13-20(22-14-21-19)25-18(12-16(2)23-25)17-6-4-3-5-7-17/h3-7,12-15H,8-11H2,1-2H3 |
Clave InChI |
CAPCACFZJYJOAV-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
SMILES canónico |
CC1CCN(CC1)C2=NC=NC(=C2)N3C(=CC(=N3)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B258753.png)




![N-butyl-5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258761.png)



![2-{2-[(4-Bromophenyl)sulfanyl]ethyl}-1,3-benzoxazole](/img/structure/B258773.png)
![3-[(cycloheptylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B258775.png)

![4-fluoro-N-(5-{[(4-methylphenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B258779.png)
![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B258782.png)